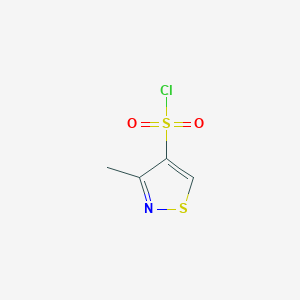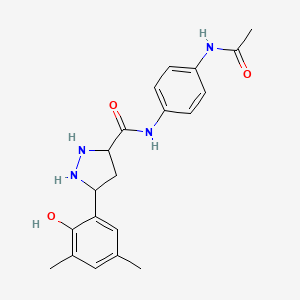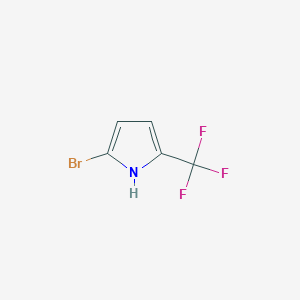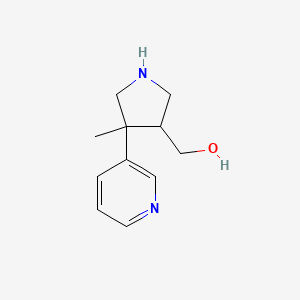
2-Thiazolidinone, 3-phenyl-4-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods exist for preparing rhodanine. One common approach involves the reaction of thioamide (R-NH-C=S) with α,β-unsaturated carbonyl compounds (such as acetylacetone or ethyl acetoacetate) . The reaction proceeds through cyclization, resulting in the formation of the thiazolidinone ring.
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of a base (e.g., sodium hydroxide) and a solvent (such as ethanol or water). The choice of reactants and conditions can influence the substituents on the phenyl ring and the overall yield.
Industrial Production:: While rhodanine is not produced industrially on a large scale, its derivatives find applications in various fields.
Analyse Chemischer Reaktionen
Rhodanine undergoes several chemical reactions:
Oxidation: Rhodanine can be oxidized to form the corresponding .
Reduction: Reduction of rhodanine yields the corresponding .
Substitution: The phenyl group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Rhodanine and its derivatives have diverse applications:
Medicinal Chemistry: Rhodanine-based compounds exhibit antimicrobial, antiviral, and anticancer properties.
Biology: Rhodanine derivatives serve as enzyme inhibitors and modulators of cellular processes.
Industry: Rhodanine-based dyes find use in the textile and ink industries.
Wirkmechanismus
The exact mechanism by which rhodanine exerts its effects varies depending on the specific derivative. it often involves interactions with molecular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Rhodanine’s uniqueness lies in its versatile scaffold, making it distinct from other thiazolidinones. Similar compounds include thiazolidin-2,4-dione (TZD) derivatives, which share the same core structure but differ in substituents .
Eigenschaften
CAS-Nummer |
39676-47-6 |
|---|---|
Molekularformel |
C9H7NOS2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H7NOS2/c11-9-10(8(12)6-13-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
RJPIZUSIGBWNHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)N(C(=O)S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)





![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)




![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)

